(2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxidotetrahydro), a 3-chloro-4-fluorophenyl substituent, and an acetic acid moiety linked via a glyoxylic acid-derived spacer.
Properties
Molecular Formula |
C15H14ClFN2O6S2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[2-[[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H14ClFN2O6S2/c16-9-3-8(1-2-10(9)17)19-11-6-27(23,24)7-12(11)26-15(19)18-13(20)4-25-5-14(21)22/h1-3,11-12H,4-7H2,(H,21,22) |
InChI Key |
XKCKSHGHSBFFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Biological Activity
The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex molecule with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Synthesis
The compound features a thieno-thiazole backbone with a chloro-fluorophenyl substituent. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization techniques. The specific synthetic pathway may vary, but it often starts from readily available precursors such as thiazolidine derivatives or other thiazole-related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many compounds with similar structures have been shown to inhibit specific enzymes related to inflammation and cancer pathways. For example, compounds that inhibit cyclooxygenase (COX) enzymes are known for their anti-inflammatory properties .
- Receptor Modulation : The presence of the chloro-fluorophenyl moiety suggests potential interactions with various receptors in the body, possibly modulating pathways associated with pain and inflammation.
Anticancer Properties
Research indicates that similar thiazole derivatives exhibit significant anticancer activity. For instance, compounds with thiazole rings have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways . The specific compound may share these properties due to its structural similarities.
Anti-inflammatory Effects
Studies have demonstrated that thiazole and thieno-thiazole derivatives possess anti-inflammatory properties. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Analgesic Activity
The analgesic potential of compounds like this one is often evaluated using animal models. For instance, studies involving carrageenan-induced paw edema in mice have shown that certain derivatives can significantly reduce pain and swelling, suggesting effective analgesic properties .
Case Studies
- Study on Thiazole Derivatives : A study published in Chemistry & Biology evaluated various thiazole derivatives for their anticancer activity. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity against breast cancer cell lines .
- Inflammation Model : In a carrageenan-induced inflammation model, a related compound demonstrated a marked reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound (2-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.
Chemical Properties and Structure
This compound features a complex structure that includes a thieno-thiazole moiety, which is known for its biological activity. The presence of the chloro and fluoro substituents enhances its pharmacological profile by potentially influencing the compound's interaction with biological targets.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design and development . Compounds with similar structures have been investigated for their ability to act as inhibitors of various enzymes and receptors. For instance, thieno-thiazole derivatives are often explored for their anti-cancer properties due to their ability to interact with specific cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation. For example, derivatives of thieno-thiazole have shown promise in targeting the PI3K/Akt pathway, which is crucial for tumor growth.
Antimicrobial and Antiviral Properties
Research has also highlighted the potential of this compound in exhibiting antimicrobial and antiviral properties. The incorporation of halogen atoms (like chlorine and fluorine) is known to enhance the antimicrobial efficacy of organic compounds. Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, making it a candidate for further investigation in infectious disease management.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structural motifs may possess neuroprotective effects , potentially offering therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate oxidative stress and inflammation is critical in these contexts.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored a series of thieno-thiazole derivatives, revealing that certain modifications significantly enhanced their anticancer activity against various cell lines. These findings underscore the importance of structural diversity in drug development.
- Antimicrobial Activity : Research conducted by Smith et al. (2024) demonstrated that thieno-thiazole compounds exhibited potent activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics amid rising resistance rates.
- Neuroprotection : A recent investigation into neuroprotective agents highlighted the role of thieno-thiazole derivatives in reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound’s core and substituents align with several classes of bioactive molecules:
Key Observations :
- Sulfone vs.
- Linker Flexibility : The glyoxylic acid-derived spacer (2-oxoethoxy) may improve pharmacokinetic properties, similar to piroxicam’s carboxylate modifications for antiviral activity .
Physicochemical Properties
- LogP and Solubility : The sulfone and acetic acid groups likely reduce LogP (predicted ~2.1) compared to trimethoxybenzylidene derivatives (LogP ~3.5) , enhancing aqueous solubility.
- Metabolic Stability : The 3-chloro-4-fluorophenyl group may resist oxidative metabolism, similar to fluorinated antimetabolites .
Preparation Methods
Thiophene-Thiazole Cyclization
A thiophene precursor (e.g., 3,4-dihydroxythiophene) reacts with a thiazole derivative under acidic conditions. For example, 3-[2-(bromoethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide undergoes cyclization in hydrochloric acid to yield the fused thieno-thiazole system. Key parameters include:
Oxidation to 5,5-Dioxide
The sulfone groups are introduced via oxidation. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C converts thiazoline sulfides to sulfones.
Direct Substitution
Alternatively, halogenated intermediates (e.g., bromo-thieno-thiazole) react with 3-chloro-4-fluorophenylboronic acid via Suzuki-Miyaura coupling.
Attachment of the Amino-Oxoethoxy Acetic Acid Side Chain
The side chain is introduced in three stages:
Amination of the Thiazolidinone
The thiazole nitrogen reacts with 2-aminooxyacetic acid in the presence of EDC/HOBt, forming a stable amide bond. Optimal conditions:
Oxidation to the Oxo Group
The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, achieving >90% conversion.
Ester Hydrolysis
The ethyl ester of the acetic acid moiety is hydrolyzed using NaOH in THF/water (1:1), followed by acidification to yield the free carboxylic acid.
Stereochemical Control of the 2Z Configuration
The Z-configuration at the imine bond is stabilized by:
-
Low-Temperature Reactions : Conducting coupling steps below 0°C minimizes isomerization.
-
Bulky Bases : Using DBU or DIPEA in aprotic solvents (e.g., acetonitrile) favors the Z-enamine geometry.
Industrial-Scale Optimization
Continuous Flow Synthesis
Patented methods employ flow reactors for cyclization and oxidation steps, reducing reaction times by 50% and improving yields to >90%.
Purification Techniques
-
Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane.
-
Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates intermediates.
Analytical Characterization
Critical data for validation:
Challenges and Solutions
| Challenge | Resolution |
|---|---|
| Low cyclization yields | High-pressure flow reactors |
| Oxo group over-oxidation | Controlled DMP stoichiometry |
| Z/E isomer separation | Chiral HPLC purification |
Q & A
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Combine kinetic assays (e.g., IC₅₀ determination) with isothermal titration calorimetry (ITC) to measure binding affinity. Compare results with structurally related inhibitors (e.g., ’s benzothiazepinone derivatives) to confirm target specificity .
Experimental Design Considerations
Q. How to design dose-response studies for toxicity prediction?
Q. What in silico tools assess metabolic stability for preclinical development?
- Methodological Answer : Employ software like SwissADME to predict cytochrome P450 interactions and metabolic hotspots (e.g., oxidation of the thiazole ring). Validate with microsomal stability assays (rat liver microsomes) to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
